3-Methyl-3-(methylamino)butan-2-one
Description
3-Methyl-3-(methylamino)butan-2-one (IUPAC name: this compound) is a ketone derivative featuring a methylamino substituent at the 3-position of the butanone backbone. This compound is notable for its sweet-floral fragrance, as identified in aromatic rice samples and pandan leaves . Its molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol. While its primary application lies in fragrance formulations, structural analogs of this compound exhibit diverse chemical and biological properties, making comparative analysis essential for understanding its uniqueness.
Properties
CAS No. |
10201-04-4 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-methyl-3-(methylamino)butan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(8)6(2,3)7-4/h7H,1-4H3 |
InChI Key |
KLAVOSFNFTWCFB-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)NC |
Canonical SMILES |
CC(=O)C(C)(C)NC |
Synonyms |
2-Butanone, 3-methyl-3-(methylamino)- (7CI,8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-methyl-3-(methylamino)butan-2-one and its analogs:
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Methylamino-substituted butanone | C₆H₁₁NO | 113.16 | Ketone, methylamino |
| (2E)-3-Methyl-3-(methylamino)butan-2-one oxime | Oxime derivative of the target | C₆H₁₂N₂O | 128.17 | Oxime, methylamino, ketone |
| 3-(Methylthio)-2-butanone | Methylthio-substituted butanone | C₅H₈OS | 116.18 | Ketone, methylthio |
| 2-Butanone (Methyl ethyl ketone, MEK) | Simple butanone | C₄H₈O | 72.11 | Ketone |
| 4-(4-Hydroxyphenyl)butan-2-one | Hydroxyphenyl-substituted butanone | C₁₀H₁₂O₂ | 164.20 | Ketone, hydroxyphenyl |
| 3,3-Dimethyl-1-[(3-methylpent-1-yn-3-yl)amino]-2-butanone | Pentynylamino-substituted butanone | C₁₁H₁₉NO | 181.27 | Ketone, alkynylamino, dimethyl |
Key Observations :
- Functional Groups: The methylamino group in the target compound distinguishes it from analogs like MEK (simple ketone) and 3-(methylthio)-2-butanone (thioether).
Physicochemical and Application-Based Comparisons
Fragrance and Volatility
- This compound: Exhibits a sweet-floral aroma, making it valuable in perfumery and food flavoring .
- 4-(4-Hydroxyphenyl)butan-2-one : Polar hydroxyphenyl group enhances water solubility but reduces volatility. It is regulated by IFRA due to safety considerations in cosmetics .
- MEK: Lacks amino/thio groups, resulting in a neutral odor and widespread use as an industrial solvent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
